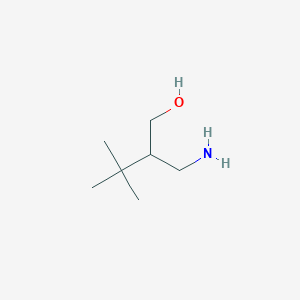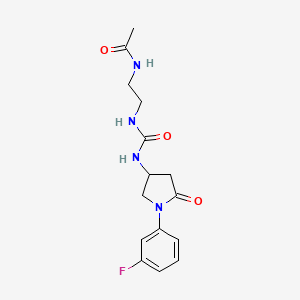
N-(2-(3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide, commonly known as FEAA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. FEAA has been found to exhibit a range of biochemical and physiological effects, making it a promising tool for studying various biological processes.
Scientific Research Applications
Anticancer Activity
A number of compounds with structural similarities, featuring modifications such as alkylurea or acetamide groups, have been synthesized and evaluated for their anticancer effects. These modifications have been shown to retain antiproliferative activity against various human cancer cell lines and exhibit reduced acute oral toxicity. Notably, some derivatives demonstrated significant efficacy in inhibiting tumor growth in mouse models, suggesting their potential as anticancer agents with low toxicity (Xiao-meng Wang et al., 2015).
Antimicrobial Activity
Derivatives of related compounds have been synthesized and assessed for anti-inflammatory and antimicrobial activities. Some derivatives showed significant anti-inflammatory activity, indicating potential applications in addressing inflammatory conditions (K. Sunder & Jayapal Maleraju, 2013).
Antiepileptic and Analgesic Activities
Several synthesized derivatives of pyrrolidinone and related structures have been evaluated for their anticonvulsant and analgesic activities. Certain compounds were found to offer protection in animal models of epilepsy and demonstrated significant analgesic activity in models of tonic pain, without impairing motor coordination. This suggests the therapeutic potential of these compounds in treating epilepsy and pain (J. Obniska et al., 2015).
Antiplasmodial Properties
Some derivatives have been synthesized and evaluated for their in vitro antiplasmodial properties against Plasmodium falciparum, the parasite responsible for malaria. Preliminary results indicated that certain structural combinations in the compounds are required for biological activity against the parasite, with low toxicity against Vero cells. This highlights the potential of these compounds in malaria treatment research (M. Mphahlele et al., 2017).
Structural and Mechanistic Studies
Structural and mechanistic studies on similar compounds, including X-ray diffraction and theoretical calculations, have provided insights into their chemical properties, stability, and potential interaction mechanisms with biological targets. These studies are crucial for understanding how these compounds can be optimized for therapeutic use (Dong-Mei Chen et al., 2021).
properties
IUPAC Name |
N-[2-[[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN4O3/c1-10(21)17-5-6-18-15(23)19-12-8-14(22)20(9-12)13-4-2-3-11(16)7-13/h2-4,7,12H,5-6,8-9H2,1H3,(H,17,21)(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCADMXHKXVRAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(=O)NC1CC(=O)N(C1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

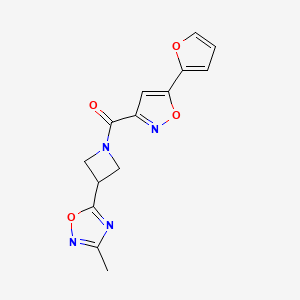
![2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-6-ethyl-N-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2803127.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2803129.png)
![N-(Cyclopropylmethyl)-N-[(6-methylpyridin-3-yl)methyl]but-2-ynamide](/img/structure/B2803130.png)
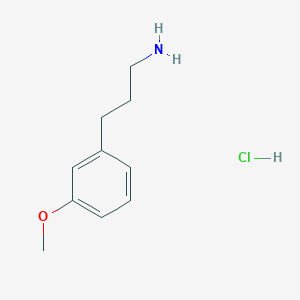
![2-Chloro-N-[(6-oxo-1H-pyridazin-3-yl)methyl]acetamide](/img/structure/B2803133.png)
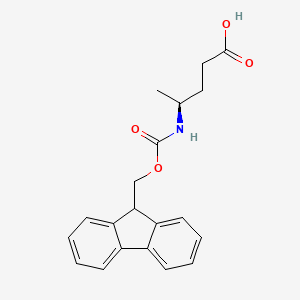

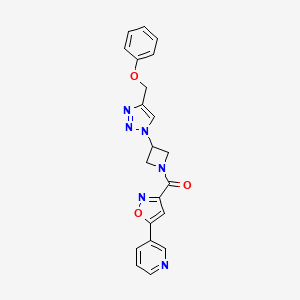
![5-Bromopyrido[2,3-d]pyrimidin-4-ol](/img/structure/B2803139.png)
![N-butyl-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2803141.png)

